Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazole with a suitable methylene donor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its triazole core, which is known for its pharmacological properties.
Mechanism of Action
The mechanism of action of Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring. The propylthio and p-tolyl groups may enhance its binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Bis(5-(methylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Bis(5-(butylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
Uniqueness
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is unique due to its specific propylthio substitution, which may confer distinct chemical and biological properties compared to its methylthio, ethylthio, and butylthio analogs. The propylthio group may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
62575-61-5 |
---|---|
Molecular Formula |
C25H30N6S2 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3-[[4-(4-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C25H30N6S2/c1-5-15-32-24-28-26-22(30(24)20-11-7-18(3)8-12-20)17-23-27-29-25(33-16-6-2)31(23)21-13-9-19(4)10-14-21/h7-14H,5-6,15-17H2,1-4H3 |
InChI Key |
QCRLOLSSUMQLLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)C)CC3=NN=C(N3C4=CC=C(C=C4)C)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.